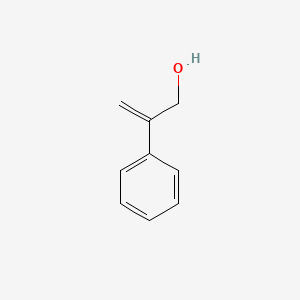

beta-Methylenephenethyl alcohol

Vue d'ensemble

Description

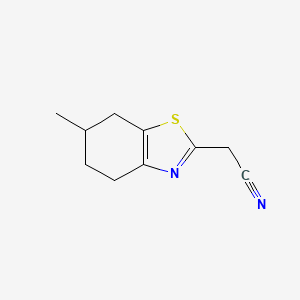

Beta-Methylenephenethyl alcohol, also known as BMPEA, is a stimulant that was first synthesized in the early 20th century. It is structurally similar to amphetamines and has been found in some dietary supplements marketed for weight loss and athletic performance enhancement. However, the safety and efficacy of BMPEA as a dietary supplement ingredient have been questioned, and its use in supplements is currently banned in some countries.

Applications De Recherche Scientifique

Conversion to Alkyl Chlorides

Beta-Methylenephenethyl alcohol, along with other alcohols, can be efficiently converted into corresponding chlorides and bromides. This process, conducted at room temperature in methylene chloride, utilizes 2,4,6-trichloro[1,3,5]triazine and N,N-dimethyl formamide and can be applied to optically active carbinols (De Luca, Giacomelli, & Porcheddu, 2002).

Fragrance Material Review

Beta-Methylenephenethyl alcohol is part of the fragrance structural group Aryl Alkyl Alcohols and is a primary alcohol. This group, including primary, secondary, and tertiary alkyl alcohols bonded to an aryl group, is structurally diverse and used in fragrance ingredients (Scognamiglio, Jones, Letizia, & Api, 2012).

Mild Oxidation of Alcohols

Beta-Methylenephenethyl alcohol can be oxidized into corresponding aldehydes and alpha-amino aldehydes at room temperature using trichloroisocyanuric acid with catalytic TEMPO. This method is highly chemoselective, favoring primary alcohols and beta-amino alcohols, with secondary carbinols oxidizing slowly (De Luca, Giacomelli, & Porcheddu, 2001).

Differentiation of Beta Receptors

Structural modification of beta-methylenephenethyl alcohol can change its sympathomimetic activity, leading to the differentiation of beta-receptor types. This includes beta-1 types (heart, adipose tissue, small intestine) and beta-2 types (uterus, diaphragm, bronchioles, vascular bed) (Lands, Ludueña, & Buzzo, 1967).

Synthesis in Pharmaceuticals

Beta-Methylenephenethyl alcohol is effectively used in synthesizing pharmaceuticals. For instance, the beta-amino alcohol 4 beta-morpholinocaran-3 alpha-ol, prepared from it, is used in synthesizing the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 (Kauffman et al., 2000).

Enhancement of Esterification Conversion

Beta-Methylenephenethyl alcohol is used in esterification processes. Its conversion in such processes can be enhanced significantly, as demonstrated by its use in producing β-phenethyl acetate from acetic and β-phenethyl alcohol (Kawase et al., 1996).

Propriétés

IUPAC Name |

2-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZGXCFUKRLAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208788 | |

| Record name | beta-Methylenephenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Methylenephenethyl alcohol | |

CAS RN |

6006-81-1 | |

| Record name | β-Methylenebenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methylenephenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Methylenephenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-methylenephenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)

![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)